5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone
CAS No.: 477853-02-4
Cat. No.: VC4379294
Molecular Formula: C17H15F3N4OS
Molecular Weight: 380.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477853-02-4 |
|---|---|
| Molecular Formula | C17H15F3N4OS |
| Molecular Weight | 380.39 |
| IUPAC Name | 5-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one |
| Standard InChI | InChI=1S/C17H15F3N4OS/c1-2-24-15(21-22-16(24)26)12-6-7-14(25)23(10-12)9-11-4-3-5-13(8-11)17(18,19)20/h3-8,10H,2,9H2,1H3,(H,22,26) |
| Standard InChI Key | HQLQYALRDLZTPC-UHFFFAOYSA-N |
| SMILES | CCN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A 4H-1,2,4-triazole ring substituted with an ethyl group at position 4 and a sulfanyl (-SH) group at position 5.
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A pyridin-2-one scaffold linked to the triazole via position 5.
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A 3-(trifluoromethyl)benzyl group attached to the pyridinone nitrogen.
This arrangement confers both lipophilic (trifluoromethylbenzyl) and polar (sulfanyl, pyridinone) domains, enabling interactions with diverse biological targets .
Physical and Chemical Properties
Key physicochemical parameters are summarized below:
The predicted pKa of 6.83 suggests moderate acidity, likely attributable to the sulfanyl group . The trifluoromethyl group enhances lipid solubility, potentially improving membrane permeability.
Synthesis and Characterization
Synthetic Pathways
Industrial synthesis typically follows multi-step protocols:
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Triazole Formation: Cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones under acidic conditions.
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Pyridinone Coupling: Nucleophilic substitution at the pyridinone nitrogen using 3-(trifluoromethyl)benzyl halides.
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Purification: Recrystallization from ethanol/water mixtures or silica gel chromatography.
Critical parameters include:
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Temperature control (<5°C during triazole cyclization to prevent side reactions).
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pH adjustment (maintained at 7–8 during coupling steps).
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Reaction times (typically 12–24 hours for complete conversion).
Analytical Characterization
Standard techniques verify purity and structure:
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NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and ring connectivity.
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Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (m/z 380.39) .
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X-Ray Crystallography: Limited data available; predicted crystal packing suggests orthorhombic symmetry.
Biological Activities and Mechanisms
Anticancer Screening
While direct data on this compound are lacking, structurally related molecules exhibit:
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Topoisomerase II Inhibition: IC₅₀ values ~10 μM in MCF-7 breast cancer cells.
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Apoptosis Induction: Via caspase-3/7 activation in HT-29 colon carcinoma .
| Supplier | Purity | Packaging |
|---|---|---|
| Key Organics Ltd. | >95% | 50 mg – 1 g |
| Bionet Research | >98% | 100 mg – 5 g |
| Ryan Scientific, Inc. | >90% | 250 mg – 10 g |
Pricing ranges from $120–$450 per gram, reflecting synthesis complexity .
Future Directions and Challenges
Research Priorities
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ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity.
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Target Identification: Proteomic studies to map protein binding partners.
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Formulation Development: Nanoencapsulation to enhance aqueous solubility.
Regulatory Considerations
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